molecular formula C28H26N2O4S B3005471 N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide CAS No. 955544-85-1

N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B3005471
CAS No.: 955544-85-1
M. Wt: 486.59
InChI Key: ZNUZKIXUGAWFSD-UHFFFAOYSA-N
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Description

The compound N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide features a tetrahydroquinoline core modified with a 4-methoxyphenylsulfonyl group at position 1 and a naphthalen-1-yl acetamide moiety at position 4.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O4S/c1-34-24-12-14-25(15-13-24)35(32,33)30-17-5-9-22-18-23(11-16-27(22)30)29-28(31)19-21-8-4-7-20-6-2-3-10-26(20)21/h2-4,6-8,10-16,18H,5,9,17,19H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUZKIXUGAWFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares key features with acetamide derivatives bearing aromatic and heterocyclic substituents. Below is a comparative analysis of structurally related compounds from the literature:

Table 1: Key Structural and Spectral Comparisons
Compound Name (Reference) Core Structure Substituents IR Peaks (cm⁻¹) Notable NMR Shifts (δ ppm) HRMS ([M+H]+)
Target Compound Tetrahydroquinoline 4-Methoxyphenylsulfonyl, naphthalen-1-yl Not reported Not reported Not reported
6a () Triazole-linked acetamide Phenyl, naphthalen-1-yloxy 1671 (C=O), 1254 (C-O) 5.38 (–NCH2CO–), 8.36 (triazole) 404.1359 (calc)
6m () Triazole-linked acetamide 4-Chlorophenyl, naphthalen-1-yloxy 1678 (C=O), 785 (C-Cl) 5.40 (–NCH2CO–), 8.40 (triazole) 393.1118 (calc)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () Acetamide 4-Chloro-2-nitrophenyl, methylsulfonyl 1678 (C=O), 1136 (S=O) 10.79 (–NH), 8.36 (triazole) Not reported
Key Observations :
  • Sulfonyl vs. Triazole Linkers : The target compound’s 4-methoxyphenylsulfonyl group contrasts with triazole-linked analogs (e.g., 6a, 6m) . Sulfonyl groups enhance metabolic stability and hydrogen-bonding capacity compared to triazoles, which may improve target binding in biological systems.
  • Electron-Donating vs.
  • Naphthalene Position : Naphthalen-1-yl (target) vs. naphthalen-2-yl (7a in ) alters steric and electronic profiles, impacting π-π stacking and hydrophobic interactions.

Physicochemical and Spectral Properties

  • IR Spectroscopy :
    • The target’s C=O (amide) stretch (~1670–1680 cm⁻¹) aligns with analogs (e.g., 6a: 1671 cm⁻¹) .
    • The 4-methoxyphenylsulfonyl group would exhibit S=O stretches (~1130–1160 cm⁻¹) and C-O (1250–1300 cm⁻¹), similar to .
  • NMR :
    • The naphthalen-1-yl group in the target would show aromatic protons at δ 7.2–8.6 ppm, comparable to 6a .
    • Sulfonyl groups deshield adjacent protons, as seen in ’s δ 10.79 (–NH) .

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